![molecular formula C17H22N4O3S B4699354 4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699354.png)
4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
Overview
Description
The compound "4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine" belongs to a class of compounds that have been studied for their various chemical and biological properties. Morpholine derivatives, in particular, are of interest due to their potential applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
Synthetic routes for morpholine derivatives and related compounds typically involve multi-step chemical reactions, including cyclization, alkylation, and acetylation processes. For example, the synthesis of related triazolyl morpholine compounds has been achieved through reactions involving key intermediates such as morpholinium salts and employing techniques like refluxing with various reagents (Dabiri, Salehi, Bahramnejad, & Sherafat, 2010).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common methods used to determine the molecular structure of morpholine derivatives. These techniques provide detailed information about the geometric configuration, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Wu, Dong, Dong, & Ng, 2008).
Chemical Reactions and Properties
Morpholine derivatives undergo a variety of chemical reactions, including but not limited to, nucleophilic substitution, electrophilic addition, and oxidation-reduction reactions. These reactions are influenced by the presence of functional groups such as the triazolyl moiety, which can undergo transformations under specific conditions, leading to the formation of new compounds with potentially different properties and applications (Varynskyi & Kaplaushenko, 2020).
Physical Properties Analysis
The physical properties of morpholine derivatives, including melting point, boiling point, solubility, and stability, are critical for their practical applications. These properties are determined by the compound's molecular structure and can significantly influence its behavior in different environments and applications. For instance, the solubility of morpholine derivatives in various solvents affects their use in chemical synthesis and pharmaceutical formulations (Tan Bin, 2011).
Chemical Properties Analysis
The chemical properties of "4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine" and similar compounds, such as reactivity with other chemical species, stability under various conditions, and the potential for forming bonds with metals or other organic molecules, are essential for their utilization in chemical synthesis and as intermediates in the production of more complex molecules (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-23-10-9-21-16(14-5-3-2-4-6-14)18-19-17(21)25-13-15(22)20-7-11-24-12-8-20/h2-6H,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVBRLUWSKOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.